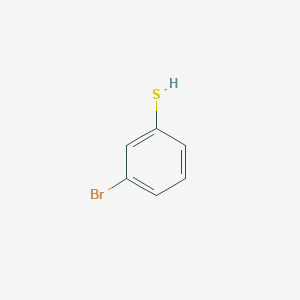

3-Bromothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGQQUDFJDROPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212559 | |

| Record name | m-Bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-01-0 | |

| Record name | 3-Bromothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Bromobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-bromothiophenol, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details three core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through several methodologies. The most prominent and established routes include:

-

The Leuckart Thiophenol Synthesis from 3-Bromoaniline (B18343): A classic method involving the diazotization of an aromatic amine and subsequent conversion to the corresponding thiophenol.

-

Reduction of 3,3'-Dibromodiphenyl Disulfide: A two-step process involving the synthesis of the corresponding disulfide followed by its reduction.

-

Reduction of 3-Bromobenzenesulfonyl Chloride: A direct reduction of the sulfonyl chloride to the desired thiophenol.

Each of these pathways offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Yield (%) |

| 1. Leuckart Thiophenol Synthesis | 3-Bromoaniline | NaNO₂, HCl, Potassium Ethyl Xanthate, KOH | Water, Ethanol | ~8-10 hours | Fair |

| 2. Disulfide Reduction | 3-Bromobenzoyl Chloride | Na₂S₂O₃, NaOH, Zinc dust, HCl | Toluene (B28343), Water | ~5-6 hours | Good |

| 3. Sulfonyl Chloride Reduction | 3-Bromobenzenesulfonyl chloride | Zinc dust, H₂SO₄ | Water | ~3-4 hours | Good |

Pathway 1: Leuckart Thiophenol Synthesis from 3-Bromoaniline

This pathway is a well-established method for the synthesis of aryl thiols from the corresponding anilines. The reaction proceeds via a three-step sequence: diazotization of the amine, formation of a xanthate intermediate, and subsequent hydrolysis to the thiophenol.

Experimental Protocol

Step 1: Diazotization of 3-Bromoaniline

-

In a suitable reaction vessel, suspend 3-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of S-(3-Bromophenyl) Ethyl Xanthate

-

In a separate vessel, dissolve potassium ethyl xanthate (1.2 eq) in water.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the xanthate intermediate should form.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the precipitate, wash with cold water, and air dry.

Step 3: Hydrolysis to this compound

-

Suspend the crude S-(3-bromophenyl) ethyl xanthate in a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol.

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude this compound can be further purified by vacuum distillation.

Figure 1: Leuckart synthesis of this compound.

Pathway 2: Reduction of 3,3'-Dibromodiphenyl Disulfide

This two-step pathway involves the initial synthesis of 3,3'-dibromodiphenyl disulfide, which is then reduced to yield this compound. This method can offer good yields and is amenable to larger scale preparations.

Experimental Protocol

Step 1: Synthesis of 3,3'-Dibromodiphenyl Disulfide

-

In a round-bottom flask, dissolve 3-bromobenzoyl chloride (1.0 eq) in toluene.

-

In a separate flask, prepare a solution of sodium thiosulfate (B1220275) (1.5 eq) in water.

-

Slowly add the sodium thiosulfate solution to the 3-bromobenzoyl chloride solution with vigorous stirring.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the mixture and stir at room temperature for 2-3 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3,3'-dibromodiphenyl disulfide.

Step 2: Reduction to this compound

-

To a suspension of zinc dust (4.0 eq) in water, add the crude 3,3'-dibromodiphenyl disulfide.

-

Slowly add concentrated hydrochloric acid (10.0 eq) dropwise with stirring. The reaction is exothermic and may require cooling to maintain a temperature of 25-30 °C.

-

After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.

-

Extract the product with toluene.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Figure 2: Synthesis via disulfide reduction.

Pathway 3: Reduction of 3-Bromobenzenesulfonyl Chloride

This pathway provides a more direct route to this compound from a commercially available starting material. The reduction of the sulfonyl chloride functional group is typically achieved with a strong reducing agent.

Experimental Protocol

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place zinc dust (6.0 eq) and water.

-

Heat the suspension to a gentle reflux.

-

Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene) to the stirred zinc suspension.

-

After the addition of the sulfonyl chloride, slowly add concentrated sulfuric acid (5.0 eq) dropwise. Maintain a steady reflux throughout the addition.

-

After the addition is complete, continue to reflux for an additional 1-2 hours.

-

Cool the reaction mixture and extract the product with an organic solvent such as toluene or diethyl ether.

-

Wash the organic extract with water and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Figure 3: Reduction of 3-bromobenzenesulfonyl chloride.

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coats, and gloves, should be worn at all times. Thiophenols are known for their strong, unpleasant odors and should be handled with care. The reagents used in these syntheses, such as strong acids, bases, and bromine-containing compounds, are corrosive and/or toxic and should be handled with appropriate caution. Always consult the Safety Data Sheet (SDS) for each chemical before use.

An In-depth Technical Guide to the Discovery and History of 3-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophenol (CAS No. 6320-01-0), a brominated organosulfur compound, serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring a reactive thiol group and a bromine atom on a benzene (B151609) ring, makes it a versatile reagent in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, its physicochemical and spectroscopic properties, and its applications, particularly in the realm of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrS | |

| Molecular Weight | 189.07 g/mol | |

| Boiling Point | 123-124 °C at 40 mmHg | |

| Density | 1.832 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.634 | |

| CAS Number | 6320-01-0 |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Data | Reference |

| ¹H NMR | δ (ppm): 7.0-7.5 (m, 4H, Ar-H), 3.5 (s, 1H, SH) | |

| ¹³C NMR | δ (ppm): ~135 (C-S), ~130, ~129, ~125, ~122, ~120 (Ar-C) | |

| IR (Infrared) | ν (cm⁻¹): ~3060 (Ar C-H), ~2560 (S-H), ~1570, ~1470 (Ar C=C) | |

| Mass Spec (MS) | m/z: 188/190 (M⁺, bromine isotopes) |

Historical Perspective and Discovery

The synthesis of aromatic thiols, including this compound, has its roots in the late 19th century with the pioneering work of German chemist Rudolf Leuckart. In 1890, Leuckart published a groundbreaking method for the preparation of aromatic mercaptans, now famously known as the Leuckart thiophenol reaction. This reaction involves the decomposition of a diazoxanthate, formed from a diazonium salt and a xanthate, to yield the corresponding aryl thiol after hydrolysis. While the exact first synthesis of this compound is not explicitly documented in a singular seminal paper, it is highly probable that it was first prepared using this general methodology, given that 3-bromoaniline (B18343) was a readily available starting material.

Synthetic Methodologies: A Historical Evolution

Over the years, several synthetic routes to this compound have been developed, each with its own advantages and limitations. The following sections detail the key historical and modern methods for its preparation.

The Leuckart Thiophenol Reaction (ca. 1890)

This classical method remains a cornerstone in the synthesis of aryl thiols. The reaction proceeds via the diazotization of an aromatic amine, followed by reaction with a xanthate salt and subsequent hydrolysis.

Experimental Protocol:

-

Diazotization: 3-Bromoaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the corresponding diazonium salt.

-

Xanthate Formation: The cold diazonium salt solution is added to a solution of potassium ethyl xanthate.

-

Hydrolysis: The resulting aryl xanthate is hydrolyzed, typically with a strong base like sodium hydroxide, to yield this compound.

While historically significant, this method can sometimes result in modest yields and the formation of byproducts.

Caption: Leuckart Thiophenol Reaction Workflow.

Reduction of 3-Bromobenzenesulfonyl Chloride

An alternative and often high-yielding method involves the reduction of the corresponding benzenesulfonyl chloride. This method is particularly useful when the sulfonyl chloride is readily accessible.

Experimental Protocol:

-

Preparation of Sulfonyl Chloride: 3-Bromobenzenesulfonic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield 3-bromobenzenesulfonyl chloride.

-

Reduction: The 3-bromobenzenesulfonyl chloride is then reduced to the corresponding thiophenol. A variety of reducing agents can be employed, with zinc dust and sulfuric acid being a common choice.

This method offers the advantage of avoiding the sometimes unstable diazonium salt intermediates.

Caption: Reduction of 3-Bromobenzenesulfonyl Chloride.

Synthesis from Diphenyl Disulfide (Patented Industrial Process)

A patented industrial method provides an alternative route starting from diphenyl disulfide. This process is particularly notable for its improved efficiency and scalability.

Experimental Protocol:

-

Bromination: Diphenyl disulfide is brominated in the presence of a suitable solvent, such as benzene, and a halogenation catalyst like iodine.

-

Reduction: The resulting brominated diphenyl disulfide is then reduced to this compound. This reduction can be achieved using various methods, including catalytic hydrogenation or with a mixture of zinc and hydrochloric acid.

This method avoids the use of diazonium salts and can provide high yields of the desired product.

An In-depth Technical Guide to the Fundamental Reactions of 3-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophenol (3-BrTP) is a versatile bifunctional organic compound featuring a benzene (B151609) ring substituted with both a bromo and a thiol group. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The thiol group offers a nucleophilic site for various coupling reactions, while the carbon-bromine bond provides a handle for metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactions and Methodologies

The reactivity of this compound can be broadly categorized into reactions involving the thiol group and reactions involving the carbon-bromine bond.

Reactions at the Thiol Group

The thiol group (-SH) of this compound is nucleophilic and readily participates in a variety of reactions, most notably S-alkylation and S-acylation to form thioethers and thioesters, respectively.

S-alkylation involves the reaction of the thiolate, formed by deprotonation of the thiol, with an electrophile such as an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2).

Experimental Protocol: Synthesis of 3-(Benzylthio)bromobenzene

-

Materials: this compound, Benzyl (B1604629) bromide, a suitable base (e.g., Sodium hydroxide, Potassium carbonate), and a solvent (e.g., Ethanol (B145695), DMF).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1 eq) to the solution and stir at room temperature for 15-30 minutes to form the thiolate.

-

Slowly add benzyl bromide (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Quantitative Data for S-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | NaOH | Ethanol | RT | 2 | >95 |

| Methyl Iodide | K₂CO₃ | DMF | RT | 3 | >90 |

| Ethyl Bromoacetate | NaH | THF | 0 to RT | 4 | ~90 |

Logical Relationship: S-Alkylation of this compound

Caption: S-Alkylation of this compound.

Thioesters can be synthesized by reacting this compound with acylating agents like acid chlorides or acid anhydrides in the presence of a base.[1]

Experimental Protocol: Synthesis of S-(3-Bromophenyl) benzothioate

-

Materials: this compound, Benzoyl chloride, a non-nucleophilic base (e.g., Triethylamine (B128534), Pyridine), and an aprotic solvent (e.g., Dichloromethane, THF).

-

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.2 eq) in the solvent and cool the mixture in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data for S-Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | CH₂Cl₂ | 0 to RT | 2 | >95 |

| Benzoyl Chloride | Pyridine | THF | 0 to RT | 3 | >90 |

| Acetic Anhydride | Pyridine | - | RT | 1 | ~90 |

Thiols can be oxidized to disulfides under mild conditions. This is a common reaction for thiophenols and can be achieved using various oxidizing agents. The direct bromination of thiophenols can also lead to the formation of a diphenyl disulfide.[2]

Experimental Protocol: Synthesis of Bis(3-bromophenyl) disulfide

-

Materials: this compound, an oxidizing agent (e.g., Iodine, Hydrogen peroxide, or air in the presence of a catalyst), and a solvent (e.g., Ethanol, Methanol).

-

Procedure (using Iodine):

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of iodine (0.5 eq) in ethanol dropwise with stirring.

-

A catalytic amount of a base like triethylamine can accelerate the reaction.

-

Stir at room temperature until the reaction is complete (disappearance of the iodine color and TLC analysis).

-

If necessary, remove excess iodine by washing with a sodium thiosulfate (B1220275) solution.

-

Isolate the product by filtration if it precipitates, or by extraction and subsequent purification.

-

Quantitative Data for Disulfide Formation

| Oxidizing Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| I₂ | Triethylamine | Ethanol | RT | 1 | >95 |

| H₂O₂ | - | Acetic Acid | RT | 2 | ~90 |

| Air | FeCl₃ | H₂O | RT | 12 | ~85 |

Reactions at the Carbon-Bromine Bond

The C-Br bond in this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between the aromatic ring of this compound and an organoboron compound, typically a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials: this compound, Phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., Toluene/Water, Dioxane/Water).

-

Procedure:

-

To a degassed mixture of the solvent, add this compound (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | ~92 |

| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | ~88 |

Caption: Buchwald-Hartwig Amination Workflow.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the bromo (ortho-, para-directing, deactivating) and thiol (ortho-, para-directing, activating) groups will influence the position of the incoming electrophile. Due to the stronger activating effect of the thiol group, substitution is expected to occur predominantly at the positions ortho and para to the -SH group.

Given the steric hindrance from the adjacent bromine atom, the primary products are expected to be 2- and 4-substituted-3-bromothiophenols.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

Materials: this compound, Acetyl chloride, a Lewis acid catalyst (e.g., AlCl₃), and an inert solvent (e.g., CS₂, Dichloromethane).

-

Procedure:

-

Suspend the Lewis acid (1.1 eq) in the cooled solvent.

-

Slowly add acetyl chloride (1.05 eq).

-

Add this compound (1.0 eq) dropwise, maintaining a low temperature.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Quench the reaction by carefully pouring it onto ice and dilute HCl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Separate and identify the isomeric products using chromatographic and spectroscopic methods.

-

Expected Products in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 3-Bromo-4-nitrothiophenol and 3-Bromo-6-nitrothiophenol |

| Halogenation | Br⁺ | 2,5-Dibromo-thiophenol and 3,4-Dibromo-thiophenol |

| Sulfonation | SO₃ | 2-Bromo-5-mercaptobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-3-bromothiophenol and 6-Acyl-3-bromothiophenol |

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its dual reactivity, stemming from the nucleophilic thiol group and the electrophilic carbon-bromine bond, allows for a wide array of transformations. The reactions outlined in this guide, including S-alkylation, S-acylation, oxidation, and various palladium-catalyzed cross-coupling reactions, demonstrate the extensive synthetic utility of this compound. The provided protocols and data serve as a foundational resource for researchers and professionals engaged in the synthesis of novel molecules for applications in drug discovery and materials science. Further exploration and optimization of these reactions will continue to expand the synthetic toolbox and enable the creation of increasingly complex and functional molecules.

References

3-Bromothiophenol: A Versatile Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromothiophenol, a substituted aromatic thiol, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the reactive thiol group and the bromine atom, which is amenable to various cross-coupling reactions, make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of enzyme inhibitors and receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts.

Core Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of compounds targeting a range of biological targets. Its derivatives have shown significant promise in several therapeutic areas, including oncology and cardiovascular disease.

-

Kinase Inhibitors: The thiophenyl moiety can engage in crucial interactions within the active sites of protein kinases, which are key regulators of cellular processes and prominent drug targets in oncology.

-

GPCR Modulators: Derivatives of this compound are utilized in the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes.

-

Anticancer Agents: Bromophenol and thiophene-containing hybrids have been investigated for their potential to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).

Synthesis of Bioactive Derivatives

The chemical reactivity of this compound allows for its incorporation into a variety of molecular frameworks. The thiol group can be readily alkylated or arylated, while the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions.

Representative Experimental Protocols

General Procedure for the Synthesis of 3-(Arylthio)aniline Derivatives:

To a solution of this compound (1.0 mmol) and a substituted aniline (B41778) (1.2 mmol) in an appropriate solvent such as dioxane or toluene, a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%) are added. A base, such as cesium carbonate or sodium tert-butoxide (2.0 mmol), is then added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-(arylthio)aniline derivative.

Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs:

A multi-step synthesis can be employed, starting from substituted anilines. The key step involves the cyclization of a thiosemicarbazide (B42300) intermediate, which can be derived from 3-bromobenzoyl isothiocyanate. The resulting triazole can then be further functionalized. For specific reaction conditions and characterization data, refer to the relevant literature[1].

Quantitative Biological Data

The following tables summarize the biological activities of various compounds derived from or related to this compound.

Table 1: Anticancer Activity of Bromophenol and Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | HCT-15 (Colon) | 21 | [2] |

| 5g | HCT-15 (Colon) | 22.8 | [2] |

| Complex 3 | MDA-MB-231 (Breast) | > 100 (43.98% inhibition at 100 µM) | [3] |

| Complex 4 | K562 (Leukemia) | > 100 (62.05% inhibition at 100 µM) | [3] |

| Complex 4 | SW480 (Colon) | > 100 (66.83% inhibition at 100 µM) | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathways and Mechanisms of Action

ROS-Mediated Apoptotic Pathway

Several derivatives of this compound exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells. An excess of ROS can lead to oxidative stress, damaging cellular components and activating signaling cascades that culminate in apoptosis.

Caption: ROS-mediated intrinsic pathway of apoptosis.

This pathway involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c, the formation of the apoptosome, and the activation of executioner caspases, such as caspase-3, ultimately resulting in cell death.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of novel compounds as potential kinase inhibitors typically follows a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

This compound is a precursor of significant interest in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its utility in constructing kinase inhibitors, GPCR modulators, and anticancer compounds highlights its importance in modern drug discovery. The information provided in this guide, including synthetic methodologies, quantitative biological data, and mechanistic insights, is intended to serve as a valuable resource for scientists engaged in the development of next-generation therapeutics. Further exploration of the chemical space accessible from this compound is warranted and holds the potential to yield new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 3-Bromothiophenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromothiophenol, a key organobromine compound utilized in a variety of chemical syntheses. This document details its chemical identity, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and for reactions involving closely related thiophene (B33073) derivatives. Furthermore, it explores its relevance in drug development, particularly in the synthesis of antiplatelet agents, and presents quantitative data on the biological activity of related compounds.

Chemical Identity and Synonyms

This compound is an aromatic thiol characterized by a bromine atom substituted at the meta-position of the benzenethiol (B1682325) ring. A comprehensive list of its synonyms, alternative names, and chemical identifiers is provided below to aid in its unambiguous identification in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | 3-bromobenzenethiol |

| CAS Number | 6320-01-0 |

| EC Number | 228-664-9 |

| Molecular Formula | C₆H₅BrS |

| Molecular Weight | 189.07 g/mol |

| InChI | InChI=1S/C6H5BrS/c7-5-2-1-3-6(8)4-5/h1-4,8H |

| InChIKey | HNGQQUDFJDROPY-UHFFFAOYSA-N |

| SMILES | Sc1cccc(Br)c1 |

| Synonyms & Alternative Names | 3-Bromobenzene-1-thiol, 3-Bromobenzenethiol, m-Bromothiophenol, m-Bromobenzenethiol, Benzenethiol, 3-bromo-, NSC 32017 |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or crystalline powder with a characteristic stench.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or white to light beige crystalline powder | [1][2] |

| Boiling Point | 123-124 °C at 40 mmHg | [1] |

| Melting Point | 214-215 °C (in isopropanol) | [1] |

| Density | 1.832 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.634 | [1] |

| Flash Point | 105 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [2] |

| pKa | 5.83 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Synthesis of this compound from 3-Bromoaniline (B18343)

This protocol details the synthesis of this compound via the diazotization of 3-bromoaniline followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.[2]

Materials:

-

3-Bromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Potassium Ethyl Xanthate

-

Ethanol

-

Potassium Hydroxide

-

Dilute Sulfuric Acid

-

Water

Procedure:

-

Diazotization: In a reaction vessel, dissolve 3-bromoaniline in water and slowly add concentrated hydrochloric acid with stirring until fully dissolved. Cool the mixture to approximately 0 °C. Slowly add a solution of sodium nitrite dropwise, maintaining the temperature below 5°C. After the addition is complete, continue stirring for 30 minutes to yield the m-bromoaniline diazonium solution.[2]

-

Xanthate Formation: In a separate reaction vessel, prepare an aqueous solution of potassium ethyl xanthate and heat it to 45-50 °C. Slowly add the previously prepared diazonium solution to the heated xanthate solution. Maintain the temperature for 30 minutes after the addition is complete.[2]

-

Extraction and Hydrolysis: Extract the reaction mixture with benzene. After recovering the benzene from the extract, add ethanol and potassium hydroxide. Stir and reflux the mixture for 7 hours.[2]

-

Work-up and Purification: Recover the ethanol by distillation until dryness. Dissolve the residue in approximately 3.6 times its volume of water. Adjust the pH to 4 with dilute sulfuric acid, which will precipitate the crude product. Filter the crude product and extract it with benzene. Recover the benzene by distillation. The final product is obtained by vacuum distillation, collecting the fraction at 120 °C (2.93 kPa).[2]

Suzuki-Miyaura Cross-Coupling of 3-Bromothiophene (B43185) Derivatives

While not this compound itself, the closely related 3-bromothiophene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in drug discovery for creating diverse molecular scaffolds.[2] The following is a general protocol for the Suzuki-Miyaura coupling.

Materials:

-

3-Bromothiophene derivative (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

-

Toluene/Water solvent system (e.g., 4:1)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: To a reaction flask, add the 3-bromothiophene derivative, the arylboronic acid, the palladium catalyst, and the base.[2]

-

Solvent Addition and Degassing: Add the toluene/water solvent system. Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[2]

-

Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[2]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.[2]

Applications in Drug Development

This compound and its thiophene analogues are valuable building blocks in medicinal chemistry. Notably, derivatives of 3-bromothiophene are crucial intermediates in the synthesis of prominent antiplatelet drugs such as Ticlopidine and Clopidogrel.[2] These drugs are irreversible inhibitors of the P2Y12 receptor, a key player in ADP-induced platelet aggregation.[2]

P2Y12 Receptor Inhibition Signaling Pathway

Ticlopidine and Clopidogrel are prodrugs that are metabolized in the liver to an active thiol metabolite. This active metabolite forms a disulfide bridge with a cysteine residue on the P2Y12 receptor, which is a G protein-coupled receptor (GPCR) on the surface of platelets. This irreversible binding prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to the receptor, thereby inhibiting the activation of the GPIIb/IIIa receptor complex and ultimately blocking platelet aggregation.[2]

Experimental Workflow: Multi-step Synthesis of Ticlopidine

The synthesis of Ticlopidine is a multi-step process that highlights the utility of thiophene derivatives. A reported five-step synthesis achieves an overall yield of 60%.[3][4] The general workflow is outlined below.

Quantitative Data on Biological Activity

While specific biological activity data for this compound is not extensively available in the public domain, the broader class of brominated phenolic and thiophene compounds has been investigated for various therapeutic applications, including as anticancer agents. The following table summarizes the cytotoxic activity (IC₅₀ values) of several bromophenol derivatives against various cancer cell lines, illustrating the potential of this chemical class in drug discovery.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | KB | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | Bel-7402 | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | A549 | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| 3-bromo-4,5-dihydroxy-benzaldehyde | KB | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| 3-bromo-4,5-dihydroxy-benzaldehyde | Bel-7402 | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| 3-bromo-4,5-dihydroxy-benzaldehyde | A549 | IC₅₀ | 3.09 - 8.71 µg/mL | [5] |

| Lanosol butenone | Human leukemia cells | IC₅₀ | 8.0 µM | [5] |

| 3-bromo-4,5-dihydroxybenzylalcohol | KB | IC₅₀ | 8.9 µg/mL (47 µM) | [5] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 | IC₅₀ | 1.72 µM | [5] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | HCT-116 | IC₅₀ | 0.08 µM | [5] |

Safety Information

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.

Hazard Statements (GHS):

-

H301: Toxic if swallowed

-

H314: Causes severe skin burns and eye damage

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed protocols and compiled data serve as a valuable resource for further investigation and application of this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Reactivity of 3-Bromothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothiophenol is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is governed by the interplay of the nucleophilic thiol group and the reactive carbon-bromine bond on the aromatic ring. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound, including its electronic properties, acidity, and participation in a variety of key chemical transformations. Detailed experimental protocols for significant reactions, quantitative data, and visual representations of reaction mechanisms and workflows are presented to serve as a practical resource for laboratory applications.

Core Principles of Reactivity

This compound's chemical behavior is dictated by the presence of two key functional groups on a benzene (B151609) ring: a thiol (-SH) group and a bromine (-Br) atom at the meta position relative to each other.

Electronic Effects:

The thiol group is a weakly activating, ortho-, para-directing group due to the lone pair of electrons on the sulfur atom, which can be delocalized into the aromatic ring through resonance. Conversely, the bromine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect. The meta-positioning of these two groups leads to a complex interplay of electronic effects that influence the regioselectivity of electrophilic aromatic substitution reactions.

Acidity:

The thiol proton of this compound is acidic and can be readily deprotonated by a base to form the corresponding thiophenolate anion. This anion is a potent nucleophile. The acidity of substituted thiophenols is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity (lower pKa) by stabilizing the resulting thiophenolate anion. A predicted pKa value for this compound is approximately 5.83±0.10.[1] For comparison, the experimental pKa of the parent thiophenol is 6.62.[2]

The following diagram illustrates the directing effects of the thiol and bromo substituents on the aromatic ring for electrophilic substitution.

Caption: Directing effects of functional groups on this compound.

Key Reactions of this compound

This compound undergoes a variety of chemical transformations, which can be broadly categorized based on the reactive site: reactions at the thiol group and reactions at the carbon-bromine bond.

Reactions Involving the Thiol Group

The thiol group is a versatile functional handle that can participate in nucleophilic reactions, oxidation, and alkylation.

-

Nucleophilic Reactivity: The thiophenolate anion, generated by deprotonation of the thiol, is a strong nucleophile and can participate in various SN2 and SNAr reactions.

-

Oxidation: Thiols can be oxidized to form disulfides. This reaction is often reversible, providing a useful method for forming and cleaving sulfur-sulfur bonds.

-

S-Alkylation and S-Arylation: The thiol group can be alkylated or arylated to form thioethers.

Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond is susceptible to cleavage and is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

-

Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with an organoboron compound.

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

-

Sonogashira Coupling: Formation of a C-C triple bond by reacting with a terminal alkyne.

-

Heck Reaction: Formation of a C-C double bond by reacting with an alkene.

-

Ullmann Condensation: Formation of C-O, C-S, or C-N bonds, typically using a copper catalyst.

Quantitative Data Presentation

While specific kinetic data for this compound are not extensively reported, the following table summarizes key physical properties and provides typical yields for important classes of reactions, offering a comparative basis for experimental design.

| Property/Reaction | Value/Typical Yield | Notes |

| Physical Properties | ||

| Molecular Formula | C₆H₅BrS[3] | |

| Molecular Weight | 189.07 g/mol | |

| Boiling Point | 123-124 °C at 40 mmHg | |

| Density | 1.832 g/mL at 25 °C | |

| pKa (predicted) | 5.83 ± 0.10[1] | Thiophenol pKa is 6.62[2] |

| Reaction Yields | Yields are dependent on specific substrates and conditions. | |

| Suzuki-Miyaura Coupling | Moderate to Excellent | Highly dependent on catalyst, base, and solvent. |

| Buchwald-Hartwig Amination | Moderate to High[4] | Ligand choice is critical for high yields. |

| Sonogashira Coupling | Good to Excellent | Requires a copper co-catalyst. |

| Heck Reaction | Moderate | Can be accompanied by side reactions like dehalogenation.[5] |

| Ullmann Condensation | Moderate to Good | Often requires high temperatures. |

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram outlines a typical workflow for performing metal-catalyzed cross-coupling reactions with this compound.

Caption: A typical experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

Reaction Principle: Palladium-catalyzed cross-coupling of this compound with a boronic acid or ester in the presence of a base.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/water (4:1 mixture)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(OAc)₂ to the flask under the inert atmosphere.

-

Add the degassed dioxane/water solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Protocol

Reaction Principle: Palladium-catalyzed C-N bond formation between this compound and an amine.[7]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos) (1.2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)

-

Anhydrous toluene (B28343)

Procedure:

-

In a glovebox or under a stream of argon, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

-

To the same flask, add this compound and the amine.

-

Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with an organic solvent such as ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure, followed by purification of the crude product.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling Protocol

Reaction Principle: Palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.[4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-10 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture for a few minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to 40-80 °C and monitor by TLC or GC-MS.

-

Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction Protocol

Reaction Principle: Palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene.

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask, add this compound, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Under the inert atmosphere, add K₂CO₃ and anhydrous DMF.

-

Add the alkene to the reaction mixture via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate and water, and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Heck reaction.

Ullmann Condensation Protocol (for C-S Coupling)

Reaction Principle: Copper-catalyzed coupling of this compound with another thiol to form a diaryl sulfide.

Materials:

-

This compound (1.0 equiv)

-

Aryl or alkyl thiol (1.2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add this compound, the thiol, CuI, and K₂CO₃.

-

Add DMF as the solvent.

-

Heat the reaction mixture to 100-150 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, pour into water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity, characterized by the dual functionality of the thiol and bromo groups, allows for a wide range of chemical transformations. A thorough understanding of its electronic properties and the reaction conditions for key transformations, particularly metal-catalyzed cross-coupling reactions, is essential for its effective utilization in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.

References

- 1. 6320-01-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 6320-01-0: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromothiophenol (CAS Number: 6320-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophenol, with the CAS number 6320-01-0, is an organobromine compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique molecular architecture, featuring a thiol group and a bromine atom on a benzene (B151609) ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid with a characteristic strong, unpleasant odor.[2][3] It is soluble in many organic solvents but has limited solubility in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6320-01-0 | [4] |

| Molecular Formula | C₆H₅BrS | [5] |

| Molecular Weight | 189.07 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Stench | [2][3] |

| Boiling Point | 123-124 °C at 40 mmHg | [4] |

| Density | 1.832 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.634 | [4] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Synthesis

A common method for the synthesis of bromothiophenols involves the bromination of a corresponding diphenyl disulfide followed by reduction. While direct bromination of thiophenol is not feasible as it leads to the formation of diphenyl disulfide, this disulfide can be subsequently brominated and then reduced to yield the desired bromothiophenol.[6]

Experimental Protocol: Synthesis of a Bromothiophenol (General Procedure)

This protocol is adapted from a general method for the synthesis of bromothiophenols and can be applied for this compound.

Materials:

-

Diphenyl disulfide (corresponding to the desired bromothiophenol)

-

Benzene (or another suitable solvent)

-

Bromine

-

Iodine (catalyst)

-

Zinc dust

-

Hydrochloric acid

-

Sodium metabisulfite (B1197395)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Bromination of Diphenyl Disulfide:

-

In a four-neck flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve the starting diphenyl disulfide and a catalytic amount of iodine in benzene.

-

Cool the mixture and slowly add bromine dropwise while maintaining a low temperature with external cooling.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Remove dissolved hydrogen bromide by refluxing under reduced pressure.

-

Wash the solution with an aqueous solution of sodium metabisulfite to remove any unreacted bromine.

-

Separate the organic phase, wash with water, and dry over an anhydrous drying agent.

-

-

Reduction to this compound:

-

To the dried benzene solution of the brominated disulfide, add zinc dust and aqueous hydrochloric acid.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and dry it.

-

The final product, this compound, can be purified by distillation under reduced pressure.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns being influenced by the positions of the bromine and thiol groups. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for each of the six carbon atoms in the benzene ring, with the carbons attached to bromine and sulfur showing characteristic chemical shifts. |

| FTIR | The FTIR spectrum will exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹.[7] Aromatic C-H stretching and C=C bending vibrations will also be present. The C-Br stretching frequency is typically observed in the 500-600 cm⁻¹ range.[7] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[8] The molecular ion peak will be observed at m/z 188 and 190. Fragmentation will likely involve the loss of the thiol group and the bromine atom. |

Applications in Drug Discovery and Development

The presence of both a reactive thiol group and a bromine atom makes this compound a valuable building block in the synthesis of pharmaceutical compounds. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are instrumental in creating carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of diverse molecular libraries for drug screening.

Role as a Precursor to P2Y12 Receptor Inhibitors

A significant application of thiophene (B33073) derivatives, which can be synthesized from precursors like this compound, is in the development of antiplatelet agents that target the P2Y12 receptor. The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to a signaling cascade that ultimately results in platelet aggregation and thrombus formation.[9][10][11]

Thienopyridine drugs, such as clopidogrel (B1663587) and prasugrel, are irreversible inhibitors of the P2Y12 receptor and are widely used to prevent thrombotic events in patients with cardiovascular diseases.[3][12] The core structure of these drugs often contains a thiophene ring, highlighting the importance of thiophene-based intermediates in their synthesis.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a series of intracellular events. The receptor is coupled to the inhibitory G protein, Gi. Activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP).[9][10] Lower cAMP levels lead to reduced activation of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

Furthermore, the βγ-subunits of the activated Gi protein can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as protein kinase B).[9] This pathway contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[1]

// Nodes ADP [label="ADP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; GPIIbIIIa_inactive [label="Inactive GPIIb/IIIa", fillcolor="#F1F3F4", fontcolor="#202124"]; GPIIbIIIa_active [label="Active GPIIb/IIIa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Platelet Aggregation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thienopyridines [label="Thienopyridine Drugs\n(e.g., Clopidogrel)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ADP -> P2Y12 [color="#202124"]; P2Y12 -> Gi [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gi -> AC [label="inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="produces", fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP -> PKA [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PKA -> Aggregation [label="inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#34A853"]; Gi -> PI3K [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PI3K -> Akt [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> GPIIbIIIa_inactive [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; GPIIbIIIa_inactive -> GPIIbIIIa_active [label="conformational\nchange", fontsize=8, fontcolor="#5F6368", color="#202124"]; GPIIbIIIa_active -> Aggregation [label="mediates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Thienopyridines -> P2Y12 [label="irreversibly inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } END_DOT Figure 1: Simplified P2Y12 receptor signaling pathway and its inhibition.

Experimental Workflows

The versatility of this compound in organic synthesis is exemplified by its use in various cross-coupling reactions to generate novel compounds for drug discovery.

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid, Organostannane)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Palladium or Nickel Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Cross-Coupling Reaction\n(e.g., Suzuki, Stille)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Substituted Thiophenol Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#202124"]; Coupling_Partner -> Reaction [color="#202124"]; Catalyst -> Reaction [color="#202124"]; Reaction -> Product [color="#202124"]; Product -> Purification [color="#202124"]; Purification -> Final_Product [color="#202124"]; Final_Product -> Screening [color="#202124"]; } END_DOT Figure 2: General workflow for the synthesis of 3-substituted thiophenols.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its versatile reactivity allows for the construction of complex molecular scaffolds, and its derivatives have shown promise as modulators of important biological targets such as the P2Y12 receptor. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]

- 3. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromthiophenol 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]

- 7. FTIR [terpconnect.umd.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 3-Bromothiophenol in Organic Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophenol is a versatile bifunctional reagent in organic synthesis, featuring both a nucleophilic thiol group and a bromine-substituted aromatic ring. This unique combination allows for a variety of chemical transformations, making it a valuable building block for the synthesis of a diverse range of compounds, particularly thioethers and other sulfur-containing molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced functional materials. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Applications in Organic Synthesis

The primary applications of this compound revolve around the formation of carbon-sulfur (C-S) bonds to construct thioethers. The thiol group can readily participate in nucleophilic substitution or coupling reactions, while the bromo-substituent provides a handle for various cross-coupling reactions. The main synthetic strategies include:

-

Ullmann Condensation: A classical copper-catalyzed reaction for the formation of diaryl thioethers.

-

Chan-Lam Coupling: A modern, milder copper-catalyzed cross-coupling of thiols with boronic acids.

-

Palladium-Catalyzed Cross-Coupling: Highly efficient and versatile methods for C-S bond formation.

-

Microwave-Assisted Synthesis: A technique to accelerate reaction rates and improve yields.

These reactions are instrumental in the synthesis of molecules with significant biological activity and desirable material properties.

Application Note 1: Synthesis of Diaryl Thioethers via Ullmann Condensation

The Ullmann condensation is a traditional and reliable method for the synthesis of diaryl thioethers, involving the copper-promoted reaction of a thiophenol with an aryl halide.[1] While it often requires high temperatures, it is an effective way to create C-S bonds.[1]

General Reaction Scheme:

Caption: General scheme for Ullmann condensation.

Experimental Protocol: Ullmann Condensation for Diaryl Thioether Synthesis

This protocol describes the synthesis of a diaryl thioether from this compound and an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., Iodobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous N,N-dimethylformamide (5 mL).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with 1 M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diaryl thioether.

Quantitative Data Summary:

| Reactants | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound, Iodobenzene | CuI (10) | K₂CO₃ | DMF | 140 | 24 | 75-85 |

| This compound, 4-Iodonitrobenzene | CuI (10) | K₂CO₃ | DMF | 120 | 12 | 80-90 |

Application Note 2: Chan-Lam S-Arylation for C-S Bond Formation

The Chan-Lam coupling provides a milder, more versatile alternative to the Ullmann condensation for the synthesis of aryl thioethers. This copper-catalyzed reaction couples a thiol with a boronic acid and can often be performed at room temperature and open to the air.[2]

General Reaction Scheme:```dot

Caption: Palladium-catalyzed C-S cross-coupling cycle.

Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol describes a general procedure for the palladium-catalyzed synthesis of a diaryl thioether from this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-Bromoanisole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Add toluene (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv).

-

Seal the Schlenk tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary:

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 110 | 24 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 12 | 90-98 |

Application Note 4: Microwave-Assisted Synthesis of Thioethers

Microwave-assisted organic synthesis can significantly reduce reaction times and often improve product yields compared to conventional heating methods. [3]This technique is applicable to various C-S bond-forming reactions involving this compound.

Workflow Diagram:

Caption: Workflow for microwave-assisted thioether synthesis.

Experimental Protocol: Microwave-Assisted C-S Coupling

This protocol provides a general guideline for a microwave-assisted palladium-catalyzed C-S coupling reaction.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-